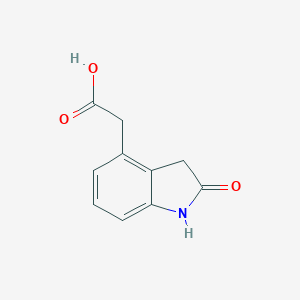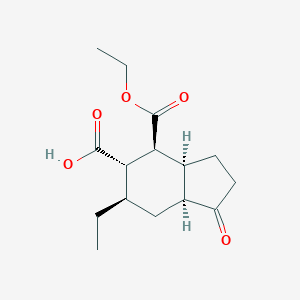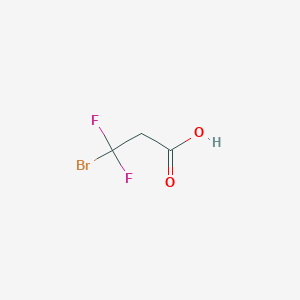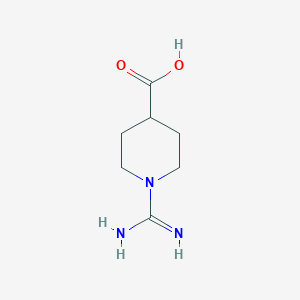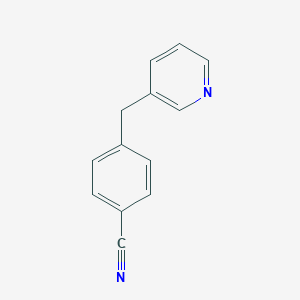
4-(Pyridin-3-ylmethyl)benzonitrile
Übersicht
Beschreibung
4-(Pyridin-3-ylmethyl)benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of compounds similar to 4-(Pyridin-3-ylmethyl)benzonitrile has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of 4-(Pyridin-3-ylmethyl)benzonitrile can be analyzed using various spectroscopic techniques . The InChI code for this compound is 1S/C13H10N2/c1-2-4-12(3-1)11-6-5-9-14-10-11/h1-4,6,9-10H .Chemical Reactions Analysis
The chemical reactions involving 4-(Pyridin-3-ylmethyl)benzonitrile are complex and can involve various catalysts and conditions . For example, one study reported the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-(Pyridin-3-ylmethyl)benzonitrile derivatives have shown potential in anticancer research. For example, a study synthesized a tridentate NNN ligand, which, in combination with cobalt(II), exhibited potential anticancer activity against U937 human monocytic cells (Bera et al., 2021).
Complex Formation and Spectral Studies
Research has also explored the formation of complexes with platinum group metals using ligands derived from 4-(Pyridin-3-ylmethyl)benzonitrile. These studies primarily focus on the synthesis and spectral analysis of these complexes (Sairem et al., 2012).
Molecular Docking and DNA Binding
Another study involved molecular docking and DNA binding properties of a synthesized ligand related to 4-(Pyridin-3-ylmethyl)benzonitrile, showcasing its potential in biochemistry and molecular biology (Bera et al., 2021).
Photophysical Properties and Liquid Crystalline Behavior
Researchers have synthesized derivatives of 4-(Pyridin-3-ylmethyl)benzonitrile to investigate their liquid crystalline behavior and photophysical properties. Such studies contribute to the understanding of luminescent materials and their applications (Ahipa et al., 2014).
Supramolecular Architecture
Studies have also examined the supramolecular architecture of benzonitrile and pyridine adducts, including derivatives of 4-(Pyridin-3-ylmethyl)benzonitrile. This research aids in understanding molecular interactions and crystal packing (Martín et al., 2008).
Surface Modification Applications
The compound has been used in the synthesis of materials for surface modification of tin dioxide, indicating its utility in material science and surface chemistry (Grüniger & Calzaferri, 1979).
Photophysical Reaction Mechanisms
Research into the photophysical reaction mechanisms of related compounds, such as the study of twisted intramolecular charge transfer in N-pyrrolobenzonitrile, provides insight into the photochemical properties of these molecules (Bohnwagner et al., 2016).
Prolylhydroxylase Domain Inhibitors
Compounds based on 4-(Pyridin-3-ylmethyl)benzonitrile have been studied as inhibitors of the hypoxia-inducible factor prolylhydroxylase domain, showing potential in pharmacological research (Ahmed et al., 2017).
Corrosion Inhibition
A Schiff base derivative with pyridine rings based on this compound has been investigated for its corrosion inhibition properties on mild steel, demonstrating its potential in industrial applications (Ji et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, Benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The future directions in the research and application of 4-(Pyridin-3-ylmethyl)benzonitrile could involve the development of new synthesis processes and the exploration of its potential uses in various fields. For instance, the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .
Eigenschaften
IUPAC Name |
4-(pyridin-3-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-5-3-11(4-6-12)8-13-2-1-7-15-10-13/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVIJZXPRACHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557752 | |
| Record name | 4-[(Pyridin-3-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethyl)benzonitrile | |
CAS RN |
112809-49-1 | |
| Record name | 4-[(Pyridin-3-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



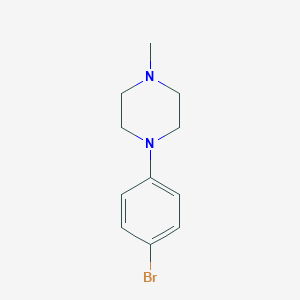

![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
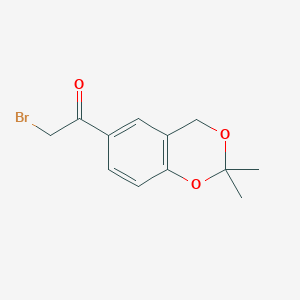
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)

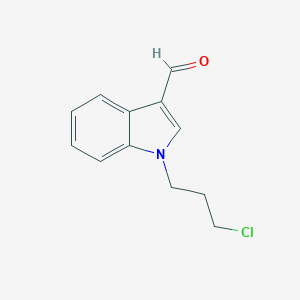
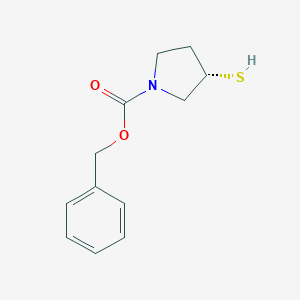
![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)
